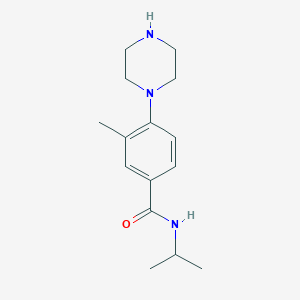

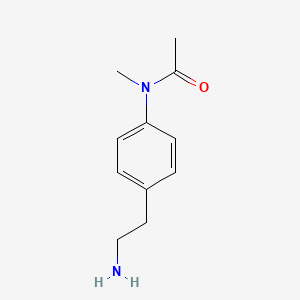

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

概要

説明

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity . The synthesis of piperazine derivatives has also been discussed in recent literature, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

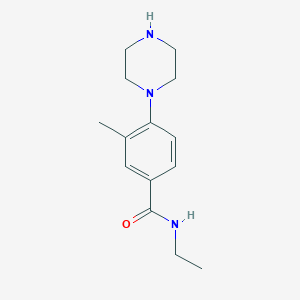

Dopamine Receptor Ligands : Compounds structurally related to N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide have been studied for their affinity towards dopamine D(3) receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring resulted in compounds with moderate D(3) affinity, which are potential candidates for positron emission tomography (PET) imaging due to their affinity values and lipophilicity properties (Leopoldo et al., 2002).

Antineoplastic Tyrosine Kinase Inhibitor : A derivative, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib), is being explored as an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials for chronic myelogenous leukemia (CML). Its metabolism in CML patients involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Electrophoresis for Substance Analysis : Nonaqueous capillary electrophoresis has been utilized for separating related substances of imatinib mesylate, demonstrating the chemical analysis potential of these compounds (Ye et al., 2012).

Bioactivity of Metal Complexes : Studies have been conducted on benzamides, such as N-(piperidin-1-yl) (p-tolyl) methyl) benzamide, and their metal complexes, showing significant antibacterial activity against various bacterial strains. This suggests potential applications in antibacterial research (Khatiwora et al., 2013).

Anti-acetylcholinesterase Activity : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential therapeutic applications in conditions like dementia (Sugimoto et al., 1990).

Glycine Transporter-1 Inhibitors : N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 have been explored for their potential in modulating neurotransmitter systems, particularly in CNS disorders (Cioffi et al., 2016).

作用機序

Target of Action

Similar compounds have been found to interact with dopamine receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly dopamine receptors, leading to changes in cellular signaling .

Pharmacokinetics

Similar compounds have been found to be soluble in dmso , which could potentially impact its bioavailability.

生化学分析

Cellular Effects

It’s potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .

Molecular Mechanism

It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-ethyl-3-methyl-4-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-16-14(18)12-4-5-13(11(2)10-12)17-8-6-15-7-9-17/h4-5,10,15H,3,6-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCXFOQLVMRVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

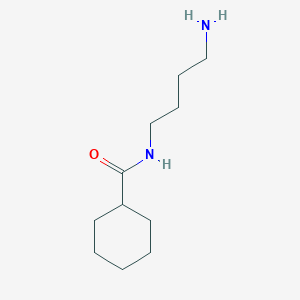

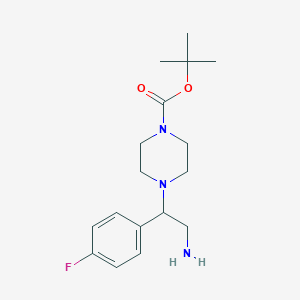

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073806.png)

![3-[2-butyl-4-(difluoromethyl)-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073810.png)

![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)

![3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B3073819.png)

![[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B3073831.png)

![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)